(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrazine, which includes a pyrrole ring fused with a pyrazine ring. This compound is known for its biological activities and is found in various natural sources such as Rattus norvegicus and Coffea arabica .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, involves several methods:
Cyclization: This method involves the formation of a ring structure by the reaction of linear molecules.
Ring Annulation: This process adds a new ring to an existing ring system.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Direct C-H Arylation: This method involves the direct formation of a carbon-carbon bond by the reaction of an aryl halide with a C-H bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various biologically active compounds.
Biology: It has been studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Medicine: It is being explored for its potential as a kinase inhibitor and other therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit chitinase, an enzyme involved in the degradation of chitin, by binding to its active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: A similar compound with a slightly different structure but similar biological activities.
1H-Pyrrolo[2,3-b]pyridine: Another nitrogen-containing heterocyclic compound with potent activities against fibroblast growth factor receptors
Uniqueness
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(8aS)-3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)/t4-,6?/m0/s1 |
InChI Key |
GVQWXLTWWOSRCG-VKZKZBKNSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC(C(=O)N2C1)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)O |
Origin of Product |
United States |
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